1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one
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Overview
Description
1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one is a useful research compound. Its molecular formula is C25H27N7O2 and its molecular weight is 457.538. The purity is usually 95%.
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Scientific Research Applications
Antagonist Activity and Potential Antihypertensive Agents
Derivatives incorporating the triazolopyrimidine structure have also been explored for their antagonist activities. Compounds featuring a piperazine moiety have demonstrated potent 5-HT2 antagonist activity, surpassing known antagonists in certain assays, indicating the potential for neurological applications (Watanabe et al., 1992). Additionally, triazolopyrimidines with morpholine, piperidine, or piperazine groups have been prepared and evaluated for antihypertensive activity, with some compounds showing promising results (Bayomi et al., 1999).
Imaging of Cerebral Adenosine A2A Receptors
The compound has relevance in the development of PET tracers for mapping cerebral adenosine A2A receptors (A2ARs), crucial for neurological studies. A specific derivative, Preladenant, synthesized for A2AR PET imaging, has shown favorable brain kinetics and distribution consistent with known A2AR distribution, offering a tool for neurological research (Zhou et al., 2014).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Mode of Action
Similar compounds have been found to interact with their targets through hydrogen bond accepting and donating characteristics, which allows them to make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been found to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have been found to exhibit a variety of biological applications, suggesting that they may have diverse molecular and cellular effects .
Future Directions
The future directions for this compound could involve further optimization studies to boost its in vitro biological activity while maintaining its physicochemical properties in promising ranges . It could also involve the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold .
Biochemical Analysis
Biochemical Properties
This compound has been reported to be a potent inhibitor of USP28, a ubiquitin-specific protease . It binds to USP28, affecting its protein levels and thus influencing various biochemical reactions . The terminal free amine group of the compound is crucial for USP28 inhibition .
Cellular Effects
The compound has shown to inhibit the proliferation and cell cycle at the S phase in gastric cancer cell lines . It also affects the epithelial-mesenchymal transition (EMT) progression, a key process in cancer metastasis .
Molecular Mechanism
At the molecular level, the compound exerts its effects by reversibly binding to USP28 . This binding directly affects the protein levels of USP28, leading to the inhibition of cellular proliferation and the cell cycle .
Metabolic Pathways
Given its interaction with USP28, it may influence pathways regulated by ubiquitin-dependent protein degradation .
Properties
IUPAC Name |
1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O2/c1-3-21(18-8-5-4-6-9-18)25(33)31-14-12-30(13-15-31)23-22-24(27-17-26-23)32(29-28-22)19-10-7-11-20(16-19)34-2/h4-11,16-17,21H,3,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAFUQMYBWTIDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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